molecular formula C11H13N3O B3371654 Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- CAS No. 75912-83-3

Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-

Cat. No.: B3371654
CAS No.: 75912-83-3
M. Wt: 203.24 g/mol
InChI Key: AFRDTKWHTKFULR-UHFFFAOYSA-N
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Description

Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- is a compound that features a benzenamine core with an ethoxy group substituted at the para position, which is further linked to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- typically involves the reaction of 4-aminophenol with 2-bromoethyl imidazole under basic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the benzenamine core.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted benzenamine derivatives depending on the substituent introduced.

Scientific Research Applications

Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. This coordination can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-[2-(1H-imidazol-1-yl)ethyl]-: Similar structure but lacks the ethoxy group.

    Benzenamine, 4-[2-(1H-imidazol-1-yl)methoxy]-: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- is unique due to the presence of both the ethoxy group and the imidazole ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(2-imidazol-1-ylethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRDTKWHTKFULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544049
Record name 4-[2-(1H-Imidazol-1-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75912-83-3
Record name 4-[2-(1H-Imidazol-1-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Iron powder (6.0 g) was added in portions to a warm solution of 1-[2-(4-nitrophenoxy)ethyl]imidazole (3.7 g) in 5N hydrochloric acid (60 ml). After 20 minutes the solution was cooled, made basic with dilute sodium hydroxide solution and the mixture was shaken with chloroform and filtered. The chloroform layer of the filtrate was separated, dried (Na2SO4) and evaporated to give a solid which was crystallised from ethyl acetate/petrol to give 1-[2-(4-aminophenoxy)ethyl]imidazole (2.25 g) m.p. 91°-92° C. Found: C, 64.35; H, 6.40; N, 20.61. C11H13N3O requires: C, 65.01; H, 6.45; N, 20.68%.
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3.7 g
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60 mL
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6 g
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Synthesis routes and methods II

Procedure details

To 1-[2-(4-nitrophenoxy)ethyl]imidazole (0.64 g) was added 85% ethanol solution (19.2 ml), calcium chloride (0.15 g) and reduced iron (0.77 g) were added to the mixture, and the mixture was heated to reflux for 3 hours. After cooling to room temperature, the mixture was filtered with. Celite, and washed with ethyl acetate. The solvent was removed under reduced pressure, and the obtained residue was dissolved in ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give 4-[2-(imidazol-1-yl)ethoxy]aniline (0.31 g).
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0.64 g
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0.15 g
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[Compound]
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reduced iron
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0.77 g
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19.2 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

1-(Hydroxyethyl)imidazole (5.30 g; 47.3 mmol) was dissolved in anhydrous THF (50 mL) and cooled in an ice-bath. Sodium hydride (2.08 g of a 60 wt % dispersion in oil, 52.0 mmol) was added in portions over 10 min. The ice-bath was removed, and the mixture was stirred at room temperature for 20 min. A solution of 1-fluoro-4-nitrobenzene (5.0 mL, 47.2 mmol) in anhydrous THF (10 mL) was added over 5 min and the mixture stirred for a further 1.5 hr. Water (a few mL) was cautiously added and the mixture concentrated under reduced pressure. The residue was partitioned between EA (75 mL) and water (75 mL), and the phases separated. The aqueous phase was extracted twice with EA and the combined organic layers extracted three times with 1N hydrochloric acid. The pH of these acidic extracts was then adjusted to 7 with 5N aqueous sodium hydroxide and the resulting milky solution extracted three times with EA. The combined organic extracts were washed with water and brine, then dried over magnesium sulfate and concentrated under reduced pressure to give 1-(2-(4-nitrophenoxy)-ethyl)-1H-imidazole (5.46 g) as a brown oil. A solution of 1-(2-(4-nitrophenoxy)ethyl)-1H-imidazole (5.46 g; 2.34 mmol) in ethanol (60 mL) was hydrogenated at atmospheric pressure with 10% palladium on carbon (0.40 g) at room temperature for 20 hr. The mixture was filtered through diatomaceous earth and then concentrated under reduced pressure to give 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine (4.56 g) as a white solid.
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5.46 g
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60 mL
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0.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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